
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that features a thiazole ring, a sulfonamide group, and a chlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiazole derivative reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Sulfamoylphenyl Group: The final step involves the acylation of the thiazole derivative with 4-sulfamoylphenyl acetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for purification processes like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The nitro group in the sulfonamide moiety can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.
Biology
Biologically, 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide has shown potential as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for further development in antibacterial therapies.
Medicine
In medicine, this compound is being explored for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a promising candidate for chemotherapy drugs.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis. In anticancer applications, it could induce apoptosis through the activation of caspases and the disruption of mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a sulfonamide group.
2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of the sulfonamide group in 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide provides unique properties, such as enhanced solubility and potential for hydrogen bonding, which can improve its biological activity and pharmacokinetic profile compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature regarding its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a thiazole ring, a sulfonamide moiety, and a chlorobenzyl group, which contribute to its pharmacological properties. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of anticancer and antimicrobial activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Anticancer Activity : Research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
- Antimicrobial Properties : Compounds similar to this compound have shown antibacterial and antifungal activities by disrupting microbial cell membranes and inhibiting key metabolic pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of thiazole derivatives, including compounds structurally similar to our target compound, on various cancer cell lines. Results demonstrated that certain derivatives led to a significant decrease in cell viability, indicating potential for further development as anticancer agents .
- Antimicrobial Evaluation : In vitro studies on related thiazole compounds showed promising results against pathogenic bacteria and fungi. The mechanism was linked to the inhibition of cell wall synthesis and disruption of membrane integrity, suggesting that modifications in the structure could enhance potency against resistant strains .
- Structure-Activity Relationship (SAR) : Research into SAR has highlighted that modifications on the benzyl and thiazole moieties can significantly affect biological activity. For instance, substituents on the thiazole ring have been shown to enhance cytotoxicity against specific cancer types while maintaining low toxicity to normal cells .
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S3/c19-13-3-1-12(2-4-13)10-26-18-22-15(11-27-18)9-17(23)21-14-5-7-16(8-6-14)28(20,24)25/h1-8,11H,9-10H2,(H,21,23)(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYDJFIZJKCQHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.